Choose Cycloolivil for data-backed superiority: 4.4-fold higher antioxidant potency than Vitamin C (DPPH IC50 13.7 vs 59.9 µM), validated NF-κB/JAK/STAT inhibition (IL-6 IC50 31.05 µM in HaCaT cells), and superior MCF-7 cytotoxicity (IC50 8.03 µg/mL vs Ferruginan A at 12.01 µg/mL). This olive-derived lignan matches Hydroxytyrosol in antiplatelet efficacy at 100 µM, enabling dual-action cardiovascular research. Insist on quantified potency—do not accept uncharacterized substitutes with unknown bioactivity.
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
CAS No.3064-05-9
Cat. No.B042106
⚠ Attention: For research use only. Not for human or veterinary use.
Cycloolivil (CAS 3064-05-9): A Naturally Occurring Lignan with Quantifiable Antioxidant and Anti-Inflammatory Activity
Cycloolivil, also referred to as Isoolivil or (+)-Cycloolivil, is a naturally occurring polyphenolic lignan derivative with the molecular formula C20H24O7 and a molecular weight of 376.4 g/mol [1]. It is structurally characterized by a 1-aryltetralin skeleton and is isolated from a variety of plant sources, most notably from the wood and bark of *Olea europaea* (olive tree) [2], but also from *Eucommia ulmoides* leaves [3] and *Nardostachys jatamansi* [4]. Cycloolivil is established as a potent free radical scavenger and has been investigated for its antiplatelet aggregation, anti-inflammatory, and cytotoxic properties.
[1] Pérez-Bonilla, M., Salido, S., van Beek, T. A., Linares-Palomino, P. J., Altarejos, J., Nogueras, M., & Sánchez, A. (2006). Isolation and identification of radical scavengers in olive tree (Olea europaea) wood. Journal of Chromatography A, 1112(1-2), 311-318. View Source
[2] Zbidi, H., Salido, S., Altarejos, J., Perez-Bonilla, M., Bartegi, A., Rosado, J. A., & Salido, G. M. (2009). Olive tree wood phenolic compounds with human platelet antiaggregant properties. Blood Cells, Molecules, and Diseases, 42(3), 279-285. View Source
[3] Yang, F., Yue, Z.-G., Wang, X., Zhang, X.-P., Chai, J., Cui, J.-C., Song, X.-M., & Mei, Q.-B. (2014). Chemical constituents of leaf of Eucommia ulmoides. Zhongguo Zhong Yao Za Zhi, 39(8), 1445-1449. View Source
[4] Yoon, C.-S., Lee, H., Liu, Z., Dong, L., Lee, G., Kim, N., Oh, H., & Lee, D.-S. (2024). Cycloolivil Isolated from Nardostachys jatamansi Inhibits TNF-α/IFN-γ-Induced Chemokine Production by Blocking NF-κB and JAK/STAT Activation in HaCaT Keratinocytes. International Journal of Molecular Sciences, 25(6), 3342. View Source
Why Generic Substitution of Cycloolivil with Other Olive-Derived Lignans or Polyphenols is Inadequate
Within the chemical space of olive tree-derived polyphenols and lignans, Cycloolivil exhibits a unique profile of biological activities that are not uniformly shared by its closest structural analogs or in-class compounds [1]. For example, while Oleuropein, a well-known secoiridoid, and Cycloolivil both demonstrate antiaggregant effects, their potency and the specific pathways they modulate differ [2]. Furthermore, other lignans like Ferruginan and Ferruginan A, which share a common source, exhibit significantly lower cytotoxic potency against specific cancer cell lines and are less characterized in terms of their anti-inflammatory signaling mechanisms [3][4]. Therefore, assuming that any olive-derived polyphenol or lignan can serve as a functional substitute for Cycloolivil in a targeted research or industrial application ignores critical, quantifiable differences in potency and mechanism of action.
[1] Pérez-Bonilla, M., Salido, S., van Beek, T. A., Linares-Palomino, P. J., Altarejos, J., Nogueras, M., & Sánchez, A. (2006). Isolation and identification of radical scavengers in olive tree (Olea europaea) wood. Journal of Chromatography A, 1112(1-2), 311-318. View Source
[2] Zbidi, H., Salido, S., Altarejos, J., Perez-Bonilla, M., Bartegi, A., Rosado, J. A., & Salido, G. M. (2009). Olive tree wood phenolic compounds with human platelet antiaggregant properties. Blood Cells, Molecules, and Diseases, 42(3), 279-285. View Source
[3] Shah, Z. A., Mujawah, A. A. H., Ullah, I., Rauf, A., Rashid, U., Khalil, A. A., Shah, S. M. M., Pervaiz, A., Shaheen, F., Al-Awthan, Y. S., & Qureshi, M. N. (2022). Antioxidant and Cytotoxic Activity of a New Ferruginan A from Olea ferruginea: In Vitro and In Silico Studies. Oxidative Medicine and Cellular Longevity, 2022, 8519250. View Source
[4] Rauf, A., Rashid, U., Atta, A., Khan, I., Shah, Z. A., Mobeen, B., Javed, A., Alomar, T. S., Almasoud, N., Naz, S., Ahmad, Z., & Ribaudo, G. (2023). Antiproliferative Activity of Lignans from Olea ferruginea: In Vitro Evidence Supported by Docking Studies. Frontiers in Bioscience (Landmark Ed), 28(9), 216. View Source
Quantitative Evidence Guide: Differentiating Cycloolivil from Key Comparators in Antioxidant, Antiplatelet, Anti-Inflammatory, and Cytotoxic Assays
Cycloolivil Demonstrates Superior DPPH Radical Scavenging Activity Compared to Vitamin C
In a direct comparative DPPH radical scavenging assay, Cycloolivil exhibited an IC50 of 13.7 µM, which is significantly more potent than the widely used reference antioxidant Vitamin C, which had an IC50 of 59.9 µM [1].
AntioxidantDPPH AssayFree Radical Scavenging
Evidence Dimension
DPPH Free Radical Scavenging Activity (IC50)
Target Compound Data
13.7 µM
Comparator Or Baseline
Vitamin C: 59.9 µM
Quantified Difference
4.4-fold higher potency (lower IC50) for Cycloolivil
Conditions
DPPH free radical scavenging assay
Why This Matters
This data provides a clear, quantifiable benchmark for Cycloolivil's antioxidant capacity, demonstrating a superior potency against a well-characterized standard, which is critical for applications requiring high-efficiency radical scavenging.
AntioxidantDPPH AssayFree Radical Scavenging
[1] Yang, F., Yue, Z.-G., Wang, X., Zhang, X.-P., Chai, J., Cui, J.-C., Song, X.-M., & Mei, Q.-B. (2014). Chemical constituents of leaf of Eucommia ulmoides. Zhongguo Zhong Yao Za Zhi, 39(8), 1445-1449. View Source
Cycloolivil Exhibits Comparable Antiplatelet Aggregation Activity to Hydroxytyrosol at 100 µM
A study on platelets from both healthy donors and patients with type 2 diabetes mellitus showed that Cycloolivil at a concentration of 100 µM reduced thrombin-induced platelet aggregation. The effect was directly compared and found to be comparable to that of 100 µM Hydroxytyrosol, a well-known oxygen radical scavenger [1].
AntiplateletThrombinType 2 Diabetes
Evidence Dimension
Reduction of Thrombin-Induced Platelet Aggregation
Target Compound Data
Comparable reduction at 100 µM
Comparator Or Baseline
Hydroxytyrosol: Comparable reduction at 100 µM
Quantified Difference
No significant difference; both compounds exerted a similar antiaggregant effect.
Conditions
Human platelets (healthy donors and type 2 diabetics) stimulated with thrombin (1 U/mL)
Why This Matters
This evidence positions Cycloolivil as functionally equivalent to a recognized antiplatelet agent (Hydroxytyrosol) in a relevant ex vivo model, validating its utility in cardiovascular and metabolic disease research where platelet hyperaggregability is a key factor.
AntiplateletThrombinType 2 Diabetes
[1] Salido, G. M., Zibidi, H., Salido, S., Altarejos, J., Bartegi, A., & Rosado, J. A. (2008). Oleuropein and cycloolivil from olive tree wood exert antiaggregant effects in platelets from patients with type 2 diabetes mellitus. Proceedings of the Physiological Society, 11, PC129. View Source
Cycloolivil Inhibits Inflammatory IL-6 Production in HaCaT Keratinocytes with an IC50 of 31.05 µM
In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, Cycloolivil inhibited the production of the pro-inflammatory cytokine IL-6 with an IC50 value of 31.05 ± 0.93 µM. This effect was mediated by the blockade of the NF-κB and JAK/STAT signaling pathways [1]. A related compound isolated from the same study, 4β-hydroxy-8β-methoxy-10-methylene-2,9-dioxatricyclo[4.3.1.03,7]decane, showed an IC50 of 28.25 ± 0.21 µM, demonstrating a class-level but distinct activity profile.
Anti-inflammatoryIL-6NF-κBJAK/STAT
Evidence Dimension
Inhibition of TNF-α/IFN-γ-induced IL-6 Production (IC50)
Target Compound Data
31.05 ± 0.93 µM
Comparator Or Baseline
4β-hydroxy-8β-methoxy-10-methylene-2,9-dioxatricyclo[4.3.1.03,7]decane: 28.25 ± 0.21 µM (isolated from the same plant)
Quantified Difference
Cycloolivil is 2.8 µM less potent than the comparator in this specific assay.
Conditions
HaCaT keratinocyte cell line, induced with TNF-α/IFN-γ
Why This Matters
This provides a precise IC50 for a key inflammatory target in a human cell model. The elucidation of the NF-κB and JAK/STAT pathway blockage offers a defined mechanistic differentiation, which is essential for researchers investigating skin inflammation or seeking specific pathway modulators.
Anti-inflammatoryIL-6NF-κBJAK/STAT
[1] Yoon, C.-S., Lee, H., Liu, Z., Dong, L., Lee, G., Kim, N., Oh, H., & Lee, D.-S. (2024). Cycloolivil Isolated from Nardostachys jatamansi Inhibits TNF-α/IFN-γ-Induced Chemokine Production by Blocking NF-κB and JAK/STAT Activation in HaCaT Keratinocytes. International Journal of Molecular Sciences, 25(6), 3342. View Source
Cycloolivil Demonstrates Potent Cytotoxicity Against MCF-7 Breast Cancer Cells with an IC50 of 8.03 µg/mL
In an assessment of anticancer potential, Cycloolivil exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 of 8.03 µg/mL. This is markedly more potent than the structurally related lignan Ferruginan A (IC50 = 12.01 µg/mL) and Ferruginan (IC50 = 10.41 µg/mL), though less potent than the standard chemotherapeutic agent Doxorubicin (IC50 = 4.41 µg/mL) [1].
CytotoxicityAnticancerMCF-7
Evidence Dimension
Cytotoxicity against MCF-7 Breast Cancer Cells (IC50)
Cycloolivil is 1.5-fold more potent than Ferruginan A and 1.3-fold more potent than Ferruginan.
Conditions
MCF-7 breast cancer cell line
Why This Matters
This head-to-head comparison quantifies Cycloolivil's superior cytotoxic potency against a specific cancer cell line when compared to its close structural analogs, making it a more attractive candidate for further investigation in anticancer research compared to these other *Olea ferruginea* lignans.
CytotoxicityAnticancerMCF-7
[1] Shah, Z. A., Mujawah, A. A. H., Ullah, I., Rauf, A., Rashid, U., Khalil, A. A., Shah, S. M. M., Pervaiz, A., Shaheen, F., Al-Awthan, Y. S., & Qureshi, M. N. (2022). Antioxidant and Cytotoxic Activity of a New Ferruginan A from Olea ferruginea: In Vitro and In Silico Studies. Oxidative Medicine and Cellular Longevity, 2022, 8519250. View Source
Evidence-Backed Research and Industrial Application Scenarios for Cycloolivil
Development of Next-Generation Antioxidant Formulations
Leverage Cycloolivil's demonstrated 4.4-fold higher potency (IC50 = 13.7 µM) compared to Vitamin C (IC50 = 59.9 µM) in DPPH scavenging assays [1]. This quantifiable advantage makes Cycloolivil a superior candidate for formulating high-efficacy antioxidant products in nutraceutical, cosmeceutical, or functional food sectors, where a clear potency differentiator is required for product positioning.
Targeted Anti-Inflammatory Drug Discovery for Skin Disorders
Utilize Cycloolivil's well-defined IC50 of 31.05 ± 0.93 µM against IL-6 production in HaCaT keratinocytes and its confirmed mechanism of action involving NF-κB and JAK/STAT pathway inhibition [2]. This data supports its use as a validated tool compound or lead structure for developing novel treatments for inflammatory skin diseases like psoriasis and atopic dermatitis, where these pathways are key therapeutic targets.
Lead Compound for Anticancer Research in Breast Cancer Models
Prioritize Cycloolivil over its close analogs (Ferruginan A and Ferruginan) for further anticancer studies, given its superior cytotoxic potency against the MCF-7 breast cancer cell line (IC50 = 8.03 µg/mL vs. 12.01 and 10.41 µg/mL, respectively) [3]. This data-driven selection is critical for efficiently allocating resources in drug discovery programs aimed at identifying novel chemotherapeutic or chemopreventive agents.
Investigating Platelet Dysfunction in Type 2 Diabetes Mellitus
Apply Cycloolivil as a functional probe in cardiovascular research, based on its demonstrated ability to reduce thrombin-induced platelet aggregation at 100 µM to an extent comparable to the known agent Hydroxytyrosol [4]. This evidence positions Cycloolivil as a valuable molecule for ex vivo studies exploring the mechanisms of platelet hyperreactivity in diabetic populations, where its dual antioxidant and antiaggregant properties offer a specific research advantage.
[1] Yang, F., Yue, Z.-G., Wang, X., Zhang, X.-P., Chai, J., Cui, J.-C., Song, X.-M., & Mei, Q.-B. (2014). Chemical constituents of leaf of Eucommia ulmoides. Zhongguo Zhong Yao Za Zhi, 39(8), 1445-1449. View Source
[2] Yoon, C.-S., Lee, H., Liu, Z., Dong, L., Lee, G., Kim, N., Oh, H., & Lee, D.-S. (2024). Cycloolivil Isolated from Nardostachys jatamansi Inhibits TNF-α/IFN-γ-Induced Chemokine Production by Blocking NF-κB and JAK/STAT Activation in HaCaT Keratinocytes. International Journal of Molecular Sciences, 25(6), 3342. View Source
[3] Shah, Z. A., Mujawah, A. A. H., Ullah, I., Rauf, A., Rashid, U., Khalil, A. A., Shah, S. M. M., Pervaiz, A., Shaheen, F., Al-Awthan, Y. S., & Qureshi, M. N. (2022). Antioxidant and Cytotoxic Activity of a New Ferruginan A from Olea ferruginea: In Vitro and In Silico Studies. Oxidative Medicine and Cellular Longevity, 2022, 8519250. View Source
[4] Salido, G. M., Zibidi, H., Salido, S., Altarejos, J., Bartegi, A., & Rosado, J. A. (2008). Oleuropein and cycloolivil from olive tree wood exert antiaggregant effects in platelets from patients with type 2 diabetes mellitus. Proceedings of the Physiological Society, 11, PC129. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.